molecular formula C9H9BrN2 B3039131 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 99512-64-8

6-bromo-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B3039131
CAS No.: 99512-64-8
M. Wt: 225.08 g/mol
InChI Key: XXPOCWQCTILEQZ-UHFFFAOYSA-N
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Description

6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st and 2nd positions on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

    Cyclization of Amido-Nitriles: One of the methods for synthesizing this compound involves the cyclization of amido-nitriles.

    N-Heterocyclic Carbene Catalysis: Another method involves the use of N-heterocyclic carbenes as catalysts.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzimidazoles.

    Oxidation Products: Oxidation can lead to the formation of benzimidazole derivatives with additional functional groups.

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for “6-bromo-1,2-dimethyl-1H-benzo[d]imidazole” and similar compounds are promising. Imidazole derivatives are known to show a broad range of biological activities , and recent advances in their synthesis suggest potential for further development .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and two methyl groups in this compound makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

6-bromo-1,2-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPOCWQCTILEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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